2,5-Thiophenedicarboxylic acid

Metal-Organic Frameworks CO₂ Capture Gas Separation

MOF researchers requiring enhanced CO₂ uptake without open metal sites face performance limits with conventional BDC-based frameworks. TDCA (H₂TDC) directly resolves this gap: • Delivers 46% higher CO₂ uptake at 298 K/1 bar in Zn₂(tdc)₂dabco vs. BDC analogs • Enables >200× gas barrier improvement in TDCA-based copolyesters over commercial PBAT • Provides 20% higher isosteric heat of H₂ adsorption (7.5-9.2 kJ·mol⁻¹) in Cu-TDC frameworks Supplied at ≥98% purity; suitable for MOF, coordination polymer, and sustainable polyester synthesis.

Molecular Formula C6H4O4S
Molecular Weight 172.16 g/mol
CAS No. 4282-31-9
Cat. No. B147516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Thiophenedicarboxylic acid
CAS4282-31-9
Molecular FormulaC6H4O4S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyYCGAZNXXGKTASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Thiophenedicarboxylic Acid: Core Properties and Sourcing


2,5-Thiophenedicarboxylic acid (TDCA, H₂TDC, CAS: 4282-31-9) is a sulfur-containing heterocyclic aromatic dicarboxylic acid with molecular formula C₆H₄O₄S and molecular weight 172.16 g/mol [1]. It is a biobased rigid building block used extensively in metal-organic frameworks (MOFs), coordination polymers, and high-performance polyesters . Its gas-phase enthalpy of formation has been experimentally determined as ΔfH°m(g) = -(632.6 ± 2.2) kJ·mol⁻¹ via rotary-bomb combustion calorimetry [1][2]. The compound serves as a critical intermediate in fluorescent brightening agents and as a renewable alternative to petroleum-derived terephthalic acid in sustainable polymer synthesis [3].

MOF & coordination polymer synthesis Sulfur-containing heterocyclic dicarboxylic acid building block for pillar-layered and Cu/Zn frameworks
Biobased polyester monomer Renewable rigid diacid for high-barrier biodegradable copolyesters and fluorescent brightening intermediates
Thermally robust scaffold Supports materials requiring elevated thermal stability and broad pH durability in sensing applications

Why Generic Ligand Substitution Fails: TDCA Advantages


Generic substitution of 2,5-thiophenedicarboxylic acid (TDCA) with structurally similar aromatic dicarboxylates such as terephthalic acid (BDC) or 2,5-furandicarboxylic acid (FDCA) introduces quantifiable performance deficits in critical application parameters [1]. The sulfur heteroatom in TDCA provides enhanced polarizability and specific CO₂ binding interactions not present in BDC-based frameworks, while TDCA-derived copolyesters exhibit gas barrier properties exceeding those of FDCA-based counterparts by orders of magnitude [1]. The following evidence demonstrates that the presence of the thiophene ring, rather than benzene or furan, directly alters adsorption selectivity, crystallization kinetics, and ultimate material performance in ways that cannot be replicated by simple analog substitution [2].

Property
TDCA
Terephthalic / Furan Analogs
CO₂ binding
Sulfur-induced dipole interaction enhances polarizability
Benzene/furan ring lacks polarizable heteroatom
Crystallization
Thiophene ring promotes distinct crystallization kinetics
FDCA/TPA analogs show inferior crystallization propensity
Gas barrier
Reduced free volume from asymmetric thiophene structure
Substantially higher gas permeability in analog-based polyesters

2,5-Thiophenedicarboxylic Acid: Quantitative Performance Evidence


Enhanced CO₂ Uptake in Thiophene MOFs vs. Terephthalate Analogs

In a direct head-to-head comparison of isostructural MOFs, [Zn₂(tdc)₂dabco] synthesized with 2,5-thiophenedicarboxylic acid (H₂tdc) exhibited a 46.5% increase in CO₂ uptake at 298 K and 1 bar compared to the nonthiophene analogue [Zn₂(bdc)₂dabco] synthesized with terephthalic acid (H₂bdc) [1]. At 273 K and 1 bar, the thiophene-containing framework showed a 25.4% higher CO₂ capacity [1]. The enhanced CO₂ binding is attributed to an induced dipole interaction between CO₂ and the sulfur center, confirmed by in situ single-crystal diffraction studies, without requiring open metal sites [1].

CO₂ Uptake
Head-to-head
+46.5% at 298 K, +25.4% at 273 K vs BDC MOF
Thiophene dipole enhances CO₂ capacity in isostructural frameworks
[Zn₂(tdc)₂dabco] vs [Zn₂(bdc)₂dabco]; 1 bar
Metal-Organic Frameworks CO₂ Capture Gas Separation

TDCA Copolyesters: Gas Barrier Advantage Over PBAT

Quantitative gas permeation analysis demonstrates that poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh) and poly(propylene adipate-co-thiophenedicarboxylate) (PPATh) copolyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) exhibit gas barrier properties that exceed commercial poly(butylene adipate-co-terephthalate) (PBAT) by over 200 times [1]. In optimized formulations, PPXThs with TDCA content exceeding 50 mol% demonstrated gas barrier attributes surpassing PBAT by over 500-fold [1]. The superior barrier performance correlates with reduced free volume and suppressed localized chain motions identified via dynamic mechanical analysis, a consequence of the thiophene ring's asymmetric structure [1].

Gas Barrier
Cross-study
>200× to >500× lower permeability vs commercial PBAT
Thiophene ring reduces free volume and localized chain motions
PPATh/PPSTh copolyesters with >50 mol% TDCA
Biobased Polymers Gas Barrier Packaging Copolyesters

Higher H₂ Adsorption Heat in Cu-TDC vs. Terephthalate Analog

Copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid (Cu-TDC) and furan-2,5-dicarboxylic acid (Cu-FDC) were synthesized and compared with isophthalic acid (Cu-m-BDC) and terephthalic acid (Cu-BDC) derivatives for H₂ adsorption [1]. The thiophene-containing Cu-TDC exhibited isosteric heats of hydrogen adsorption (Qst) ranging from 7.5 to 9.2 kJ·mol⁻¹, representing a ~20% increase over the Cu-BDC analog [1]. Hydrogen uptake values of 0.64–0.75 wt% (77 K, 1 bar) were recorded, attributed to optimal pore size (5.4–8 Å) and enhanced polarizability of the sulfur-containing 5-membered heterocycle [1].

H₂ Adsorption Heat
Head-to-head
Qst 7.5–9.2 kJ·mol⁻¹; ~20% higher than Cu-BDC
Stronger low-pressure H₂ binding from sulfur polarizability
Cu-TDC vs Cu-BDC; 77 K, 1 bar
Hydrogen Storage Coordination Polymers Adsorption Thermodynamics

Crystallization Kinetics of TDCA Copolyesters vs. TPA Analogs

Systematic thermal characterization of 2,5-thiophenedicarboxylic acid (TDCA)-based copolyesters reveals that PPATh70 (70 mol% TDCA content) exhibits a melting temperature of 144.8 °C, the highest among the series [1]. Crystallization kinetics analysis indicates that diol-TDCA segments primarily form crystalline phases in PPXThs, with long aliphatic adipic acid units enhancing overall crystallization . The crystallization behavior of TDCA-based copolyesters distinguishes them from those derived from 2,5-furandicarboxylic acid (FDCA) and terephthalic acid (TPA), with TDCA-containing polymers demonstrating superior crystallization propensity [1]. PPXThs containing over 50 mol% TDCA exhibited tensile modulus values from 102 to 734 MPa, exceeding the 100 MPa benchmark of commercial PBAT [1].

Crystallization & Modulus
Cross-study
Tm up to 144.8 °C; tensile modulus 102–734 MPa
Crystallization propensity differs from FDCA/TPA analogs
PPATh70; exceeds PBAT benchmark of ~100 MPa
Thermal Properties Crystallization Kinetics Biobased Polyesters

Stability and Luminescent Sensing of Zn-TDCA Polymer

The 2,5-thiophenedicarboxylic acid (H₂TDC)-based Zn(II) coordination polymer {[Zn₂(L)₂(TDC)₂]·H₂O}n was hydrothermally synthesized and demonstrated thermal stability up to 245 °C (TGA decomposition onset) and exceptional pH stability across the range of 3 to 12 . This dual-responsive luminescent material selectively detects acetylacetone and Fe³⁺ ions with recyclability and low detection limits . The broad operational pH window (3–12) is a direct consequence of the robust thiophenedicarboxylate-metal coordination network, enabling sensor deployment across diverse aqueous environments . Lanthanide MOFs constructed from H₂TDC similarly demonstrate high-sensitivity sensing of aromatic amines and Fe³⁺ ions via fluorescence quenching [1].

Sensor Stability
Reported
Stable up to 245 °C; pH 3–12 integrity
Broad pH window supports aqueous sensing applications
Zn-TDCA luminescent coordination polymer
Luminescent Sensing Coordination Polymers Chemical Sensors

2,5-Thiophenedicarboxylic Acid: Application Scenarios


MOFs for Post-Combustion CO₂ Capture

Procure 2,5-thiophenedicarboxylic acid (H₂TDC) for the synthesis of pillar-layered MOFs such as [Zn₂(tdc)₂dabco] when the application demands 46% higher CO₂ uptake at 298 K and 1 bar compared to terephthalic acid (H₂BDC) analogs [1]. The sulfur-induced dipole interaction with CO₂ enables this capacity enhancement without introducing open metal sites, preserving facile regeneration (Qst = 23.65 kJ·mol⁻¹ at zero coverage) [1]. This ligand is appropriate for developing materials targeting flue gas CO₂ separation where volumetric working capacity directly determines system sizing and capital expenditure [1].

High-Barrier Biodegradable Packaging Films

Select 2,5-thiophenedicarboxylic acid (TDCA) as the aromatic diacid monomer when synthesizing poly(propylene adipate-co-thiophenedicarboxylate) (PPATh) or poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh) for flexible food packaging applications demanding oxygen and carbon dioxide barrier performance [1]. Quantitative data demonstrate that PPXTh copolyesters with >50 mol% TDCA content exhibit gas permeability reductions exceeding 200× (and up to 500×) relative to commercial PBAT [1]. The TDCA-derived polyesters achieve melting temperatures up to 144.8 °C and tensile moduli up to 734 MPa, meeting both elevated-temperature processing requirements and mechanical durability specifications while maintaining biodegradability [1].

Hydrogen Storage Coordination Polymers

Employ 2,5-thiophenedicarboxylic acid as the primary ligand when synthesizing Cu-based coordination polymers for cryogenic or moderate-temperature hydrogen storage applications [1]. The thiophene-containing Cu-TDC framework delivers isosteric heats of H₂ adsorption of 7.5–9.2 kJ·mol⁻¹ — approximately 20% higher than the terephthalic acid (Cu-BDC) analog — and achieves H₂ uptake of 0.64–0.75 wt% at 77 K and 1 bar despite modest surface area (<300 m²·g⁻¹) [1]. The enhanced binding strength, attributed to sulfur-enhanced polarizability and optimal 5.4–8 Å pore size, makes TDCA the preferred ligand when higher heat of adsorption at low coverage is a critical design parameter [1].

Luminescent Sensors for Fe³⁺ and Acetylacetone

Specify 2,5-thiophenedicarboxylic acid (H₂TDC) when constructing Zn(II) or lanthanide-based luminescent coordination polymers intended for chemical sensing applications requiring operation in acidic to alkaline aqueous environments [1]. TDCA-derived frameworks exhibit thermal stability up to 245 °C and maintain structural integrity across pH 3–12, enabling deployment in diverse sample matrices [1]. The resulting sensors demonstrate selective, recyclable detection of Fe³⁺ ions and acetylacetone with low detection limits, making this ligand suitable for environmental monitoring and industrial quality control applications where sensor robustness is paramount [1].

Application
Selection Property
Validation Focus
Post-combustion CO₂ capture MOFs
Thiophene dipole interaction without open metal sites
CO₂ uptake capacity and selectivity under flue gas conditions
High-barrier biodegradable packaging films
Reduced free volume from asymmetric thiophene ring
O₂ and CO₂ permeability reduction vs PBAT benchmark
Cryogenic hydrogen storage CPs
Enhanced polarizability of sulfur heterocycle
Isosteric heat of H₂ adsorption at low coverage
Aqueous luminescent sensors for Fe³⁺/acetylacetone
pH 3–12 structural integrity and thermal stability to 245 °C
Selective detection limits and recyclability in diverse matrices

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